Cas no 88132-69-8 (4(3H)-Pteridinone, 2,6,7,8-tetrahydro-2-imino-3,6,7,8-tetramethyl-)

4(3H)-Pteridinone, 2,6,7,8-tetrahydro-2-imino-3,6,7,8-tetramethyl- structure
88132-69-8 structure
Product name:4(3H)-Pteridinone, 2,6,7,8-tetrahydro-2-imino-3,6,7,8-tetramethyl-
CAS No:88132-69-8
MF:C10H15N5O
MW:221.259
CID:643918
PubChem ID:71410626

4(3H)-Pteridinone, 2,6,7,8-tetrahydro-2-imino-3,6,7,8-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pteridinone, 2,6,7,8-tetrahydro-2-imino-3,6,7,8-tetramethyl-
    • 2-imino-3,6,7,8-tetramethyl-6,7-dihydropteridin-4-one
    • 88132-69-8
    • 2-Imino-3,6,7,8-tetramethyl-2,6,7,8-tetrahydropteridin-4(3H)-one
    • DTXSID30830291
    • Inchi: InChI=1S/C10H15N5O/c1-5-6(2)14(3)8-7(12-5)9(16)15(4)10(11)13-8/h5-6,11H,1-4H3
    • InChI Key: LUNKFWMCVBYZBB-UHFFFAOYSA-N
    • SMILES: CC1C(N(C2=NC(=N)N(C(=O)C2=N1)C)C)C

Computed Properties

  • Exact Mass: 221.12766012g/mol
  • Monoisotopic Mass: 221.12766012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 0

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD